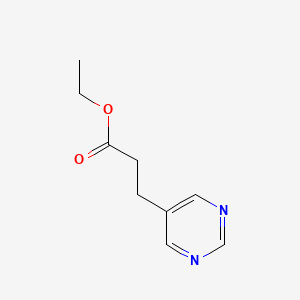

Ethyl 3-(pyrimidin-5-yl)propanoate

Beschreibung

Ethyl 3-(pyrimidin-5-yl)propanoate is an ester derivative featuring a pyrimidine ring substituted at the 5-position with a propanoate chain. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and structural adaptability. The compound’s molecular formula (C₉H₁₂N₂O₂) and structural features make it a precursor for further functionalization, particularly in heterocyclic chemistry.

Eigenschaften

Molekularformel |

C9H12N2O2 |

|---|---|

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

ethyl 3-pyrimidin-5-ylpropanoate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2-4H2,1H3 |

InChI-Schlüssel |

BQRRNZRDNKXREU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCC1=CN=CN=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(pyrimidin-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopyrimidine with ethyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Another method involves the use of 2-aminopyridine and ethyl acrylate as starting materials. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol under nitrogen protection. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The product is then isolated by washing with organic solvents and recrystallization .

Industrial Production Methods

Industrial production of ethyl 3-(5-pyrimidyl)propionate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated or alkylated pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(pyrimidin-5-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting inflammatory and fibrotic diseases

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 3-(5-pyrimidyl)propionate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The pyrimidine ring is known to interact with nucleic acids and proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-Ethoxypyrimidin-5-yl)propanoate

Ethyl 3-(4-Chloro-6-(ethylsulfanyl)pyrimidin-5-yl)-2-hydroxypropanoate

- Structure: Contains a sulfanyl and chloro substituent on the pyrimidine ring, with a hydroxylated propanoate chain.

- Synthesis : Prepared via nucleophilic substitution of 4-chloropyrimidine derivatives with ethanethiol in DMF .

- Applications : Sulfanyl groups improve metabolic stability, making such derivatives relevant in drug design .

Pyrrolopyrimidine-Fused Derivatives

Compounds like ethyl 3-(7-(cyclohexylcarbamoyl)-6,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)propanoate (e.g., compound 2d, Mol. Wt. 478.63) incorporate a fused pyrrolopyrimidine ring system .

- Structural Impact : The fused bicyclic system increases molecular complexity and rigidity, enhancing binding affinity in biological targets.

- Spectroscopic Data : HRMS and NMR confirm regioselective functionalization, with IR spectra indicating carbonyl (1731 cm⁻¹) and amide (1662 cm⁻¹) vibrations .

- Applications : These derivatives are explored as kinase inhibitors or anticancer agents due to their heterocyclic diversity .

Amino-Substituted Analogs

Ethyl 3-(Isopropylamino)propanoate

- Structure: Replaces the pyrimidine ring with an isopropylamino group.

- Properties: Lower molecular weight (159.23) and higher polarity due to the amino group, making it suitable as an agrochemical intermediate .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Spectroscopic Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.